2,3-Dihydrobenzo[b]thiophene
Overview
Description
2,3-Dihydrobenzo[b]thiophene, also known as 1-Thiaindan, is an organic compound with the molecular formula C8H8S. It is a sulfur-containing heterocycle that is structurally related to benzothiophene. This compound is of significant interest due to its presence in various natural products and its applications in medicinal chemistry and materials science .
Scientific Research Applications
2,3-Dihydrobenzo[b]thiophene has diverse applications in scientific research:
Future Directions
One paper discusses the efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation . This suggests that the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance due to their diverse applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydrobenzo[b]thiophene can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptophenylacetic acid under acidic conditions. Another method includes the reaction of 2-bromothiophenol with ethylene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of benzothiophene. This process involves the use of a rhodium catalyst under high pressure and temperature conditions to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzothiophene.
Substitution: Functionalized derivatives of this compound.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b]thiophene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, as an inhibitor of tumor necrosis factor-α converting enzyme, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation . The exact pathways and molecular interactions can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzothiophene: Structurally similar but lacks the saturated ring present in 2,3-Dihydrobenzo[b]thiophene.
Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.
Uniqueness: this compound is unique due to its partially saturated ring, which imparts different chemical reactivity and physical properties compared to fully aromatic compounds like benzothiophene and dibenzothiophene . This structural feature allows for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFGFXVASPYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963412 | |
Record name | 2,3-Dihydro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4565-32-6 | |
Record name | 2,3-Dihydrobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4565-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene, 2,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004565326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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